Tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C15H20FNO3 |
|---|---|
Molecular Weight |
281.32 g/mol |
IUPAC Name |
tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20FNO3/c1-14(2,3)20-13(19)17-8-15(9-17,10-18)11-4-6-12(16)7-5-11/h4-7,18H,8-10H2,1-3H3 |
InChI Key |
AZOJXJIATUMICC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Core Azetidine Ring Formation
The azetidine scaffold is typically constructed via cyclization reactions. One industrial approach begins with azetidine-3-carboxylic acid (CAS 36476-78-5), which undergoes esterification with methanol and thionyl chloride to yield methyl azetidine-3-carboxylate hydrochloride . Subsequent protection of the azetidine nitrogen with tert-butyloxycarbonyl (Boc) anhydride in the presence of triethylamine generates 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate .
Key reaction conditions:
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is introduced via Friedel-Crafts alkylation or transition-metal-catalyzed coupling . A patented method employs a Suzuki-Miyaura cross-coupling reaction between a boronic ester-functionalized azetidine precursor and 4-fluoroiodobenzene. Palladium catalysts (e.g., Pd(PPh₃)₄) and cesium carbonate in THF/water mixtures facilitate this step, yielding the biphenyl intermediate with 80–85% efficiency.
Hydroxymethyl Group Installation
The hydroxymethyl group is introduced through reduction of a carboxylate ester . Sodium borohydride (NaBH₄) or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) in THF selectively reduces the methyl ester of 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate to the primary alcohol.
Optimization Note :
-
Red-Al provides higher selectivity (95% yield) compared to NaBH₄ (80–85%) but requires strict temperature control (60–65°C).
-
Over-reduction to the alkane is mitigated by quenching excess reductant with methanol.
Critical Functionalization and Protection-Deprotection Strategies
Sulfonylation and Fluorination
To avoid premature oxidation of the hydroxymethyl group, a sulfonylation-fluorination sequence is employed:
-
Sulfonylation : Reacting the hydroxymethyl intermediate with methanesulfonyl chloride (MsCl) or para-toluenesulfonyl chloride (TsCl) in the presence of triethylamine forms the mesylate or tosylate derivative.
-
Fluorination : Treatment with tetrabutylammonium fluoride (TBAF) or hydrogen fluoride-triethylamine displaces the sulfonate group, yielding the fluoromethyl analog.
Side Reaction Mitigation :
-
Residual chloromethyl byproducts (≤5%) are removed via treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO), reducing impurities to <1%.
Industrial-Scale Process Optimization
A representative large-scale synthesis (5000 L reactor) involves:
| Step | Reagents/Conditions | Yield/Purity |
|---|---|---|
| Esterification | Thionyl chloride, MeOH, 5–25°C | 90–95% conversion |
| Boc Protection | Boc₂O, triethylamine, THF | >98% purity |
| Reduction | Red-Al, THF, 60–65°C | 95% yield |
| Sulfonylation | MsCl, triethylamine, 0–10°C | 92% yield |
| Fluorination | TBAF, DABCO, aqueous extraction | 88% yield, 99% HPLC |
Process Challenges :
-
Exothermic reactions during thionyl chloride addition require precise temperature control.
-
Residual Pd in coupling steps necessitates activated carbon filtration for pharmaceutical-grade purity.
Analytical and Spectroscopic Validation
Chromatographic Profiling
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms product homogeneity, with retention times correlated to reference standards.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, aromatic F-C₆H₄), 4.20–3.90 (m, 2H, CH₂OH), 3.70–3.50 (m, 4H, azetidine CH₂), 1.40 (s, 9H, Boc tert-butyl).
-
MS (ESI+) : m/z 282.1 [M+H]⁺, consistent with molecular formula C₁₅H₂₀FNO₃.
Comparative Analysis of Methodologies
Red-Al vs. Sodium Borohydride
| Parameter | Red-Al | NaBH₄ |
|---|---|---|
| Yield | 95% | 80–85% |
| Selectivity | High (no over-reduction) | Moderate (requires excess quenching) |
| Temperature Control | Critical (60–65°C) | Flexible (0–25°C) |
| Cost | High | Low |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of azetidine, including tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate, exhibit promising anticancer properties. The compound has been evaluated for its cytotoxicity against various cancer cell lines. For instance, compounds with similar azetidine structures have shown significant inhibition rates against leukemia and CNS cancer cell lines in preliminary screenings by the National Cancer Institute .
Neuropharmacological Potential
The incorporation of fluorophenyl groups in azetidine derivatives has been linked to enhanced neuropharmacological activity. Research suggests that such modifications can improve the binding affinity to specific receptors in the brain, potentially leading to new treatments for neurological disorders . The structural characteristics of this compound may facilitate interactions with neurotransmitter systems.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. This compound can be synthesized through methods including:
- Nucleophilic substitution : Utilizing fluorinated anilines in the presence of azetidine precursors.
- Carboxylation reactions : Incorporating carboxylic acid derivatives to achieve the desired carboxylate functionality.
These synthetic strategies not only yield the target compound but also allow for the exploration of related analogs with modified biological activities .
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have been noted to inhibit certain enzymes involved in cancer progression.
- Receptor Modulation : The presence of a fluorine atom enhances lipophilicity, which may improve receptor binding and modulation capabilities.
In Vitro Studies
In vitro studies have demonstrated that compounds derived from azetidine frameworks, including this compound, exhibit varying degrees of cytotoxicity against different cancer cell lines:
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 (Leukemia) | 84.19 |
| 4p | SF-295 (CNS) | 72.11 |
These results highlight the potential for further development into therapeutic agents targeting specific cancers .
Mechanism of Action
The mechanism of action of Tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Substituents on Azetidine Ring | CAS Number | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| Target Compound | 3-(4-fluorophenyl), 3-(hydroxymethyl) | 2306262-31-5 | 281.32 | Reference structure |
| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 3-(hydroxymethyl) | 142253-56-3 | ~187* | Lacks fluorophenyl group; simpler substitution |
| tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | 3-fluoro, 3-(hydroxymethyl) | 1126650-66-5 | ~207* | Fluorine replaces fluorophenyl; higher polarity |
| tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | 3-fluoro, 3-(aminomethyl) | 1083181-23-0 | ~206* | Aminomethyl replaces hydroxymethyl; basic group |
| tert-Butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | 3-(3-fluorophenyl), 3-hydroxy | N/A | ~265* | Positional isomer (3- vs. 4-fluorophenyl) |
*Molecular weights estimated from structural formulas where direct data was unavailable.
Biological Activity
Tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate (CAS Number: 2306262-31-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets, potentially modulating enzymatic pathways or receptor activities. The presence of the fluorophenyl group may enhance lipophilicity and influence binding affinity to target proteins.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Some derivatives have shown effectiveness against cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : Similar azetidine derivatives have demonstrated antibacterial and antifungal activities, suggesting potential applications in infectious disease treatment.
- Anti-inflammatory Effects : Compounds with similar structures have been noted to reduce inflammatory markers, indicating potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Key factors influencing SAR include:
- Substitution on the Azetidine Ring : Modifications can lead to changes in potency and selectivity for biological targets.
- Fluorine Substitution : The presence of fluorine atoms can enhance metabolic stability and bioavailability .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Efficacy :
- Antimicrobial Testing :
- Inflammation Models :
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- NMR Spectroscopy : 1H/13C/19F NMR are critical for confirming regiochemistry and fluorophenyl substitution. For example, 19F NMR shows δ −108.1 ppm for the 4-fluorophenyl group .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated as 320.1410, observed 320.1407) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the tert-butyl carbamate) .
How does the hydroxymethyl group influence the compound’s reactivity in further functionalization?
Advanced
The hydroxymethyl group enables:
- Nucleophilic Substitution : Reacts with sulfonyl chlorides (e.g., 2-nitrophenylsulfonyl chloride) under basic conditions (triethylamine/DMAP) to form leaving groups for cross-coupling reactions .
- Oxidation/Reduction : NaBH4 or LiAlH4 can reduce ketones to alcohols, while H2O2 oxidizes thiols to sulfones .
- Steric Effects : The hydroxymethyl group may hinder access to the azetidine nitrogen, requiring optimized conditions for Boc deprotection (e.g., TFA in DCM) .
What are the challenges in achieving enantiomeric purity in azetidine derivatives, and how can they be addressed?
Q. Advanced
- Racemization Risk : Azetidine rings are prone to ring-opening under acidic/basic conditions. Chiral auxiliaries (e.g., tert-butylsulfinamide) or asymmetric catalysis (e.g., Ni-catalyzed carboboration) can enhance stereocontrol .
- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) separates enantiomers, but yields may drop <50% .
What computational methods predict the compound’s interactions with biological targets like monoacylglycerol lipase (MAGL)?
Q. Advanced
- Docking Studies : AutoDock Vina or Schrödinger Maestro models the azetidine core’s fit into MAGL’s catalytic pocket, guided by fluorophenyl hydrophobic interactions .
- MD Simulations : GROMACS assesses binding stability, revealing that the hydroxymethyl group forms hydrogen bonds with Ser122 .
How does fluorophenyl substitution affect pharmacological activity compared to other aryl groups?
Q. Advanced
- Bioisosteric Effects : The 4-fluorophenyl group enhances metabolic stability vs. phenyl (CYP450 resistance) and improves blood-brain barrier penetration (logP ~2.5) .
- SAR Studies : Replacing fluorine with iodine (e.g., 4-iodophenyl) reduces potency (IC50 increases from 12 nM to 180 nM for MAGL inhibition), highlighting fluorine’s electronic effects .
What are the recommended storage conditions to maintain the compound’s stability?
Q. Basic
- Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the tert-butyl carbamate .
- Light Sensitivity : Protect from direct sunlight to avoid azetidine ring degradation .
What safety precautions are critical when handling this compound?
Q. Basic
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential release of toxic fumes (e.g., HF during fluorophenyl reactions) .
How can structural analogs be designed to improve metabolic stability without compromising target affinity?
Q. Advanced
- Isosteric Replacement : Replace hydroxymethyl with difluoromethyl (logD adjustment) or cyclopropyl groups (rigidity) .
- Prodrug Strategies : Phosphonate ester derivatives enhance solubility and reduce first-pass metabolism .
What in vitro assays are suitable for evaluating the compound’s bioactivity against protease targets like SARS-CoV-2 3CLpro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
